molecular formula C22H18N2O6 B433367 2-amino-5-oxo-4-(3,4,5-trimethoxyphenyl)-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile CAS No. 293329-72-3

2-amino-5-oxo-4-(3,4,5-trimethoxyphenyl)-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile

Cat. No.: B433367
CAS No.: 293329-72-3
M. Wt: 406.4g/mol
InChI Key: UKTFMPQSNSFGKD-UHFFFAOYSA-N
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Description

2-amino-5-oxo-4-(3,4,5-trimethoxyphenyl)-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile is a complex organic compound that features a pyranochromene core with a trimethoxyphenyl substituent. This compound is of significant interest due to its potential pharmacological properties and its role in various chemical reactions.

Biochemical Analysis

Biochemical Properties

2-amino-5-oxo-4-(3,4,5-trimethoxyphenyl)-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, compounds containing the trimethoxyphenyl group have been shown to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR) . These interactions can lead to the modulation of cellular processes, including cell division and stress responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can down-regulate ERK2 protein and inhibit ERKs phosphorylation . These actions can lead to alterations in cell proliferation, apoptosis, and other critical cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division . Additionally, it can trigger caspase activation by a possible oxidative mechanism, further influencing cellular apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that compounds with the trimethoxyphenyl group can maintain their bioactivity over extended periods, although specific data on this compound’s stability and degradation are limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-cancer activity, while higher doses could lead to toxic or adverse effects . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and influence metabolic flux. The trimethoxyphenyl group plays a crucial role in these interactions, affecting the compound’s overall bioactivity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. Transporters and binding proteins facilitate its movement and localization. The compound’s distribution can influence its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell. This localization can affect its interactions with biomolecules and its overall bioactivity .

Preparation Methods

The synthesis of 2-amino-5-oxo-4-(3,4,5-trimethoxyphenyl)-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile typically involves a multi-component reaction. One common method includes the reaction of 1,3-cyclopentadione, 3,4,5-trimethoxybenzaldehyde, and malononitrile in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP) in ethanol under reflux conditions . This reaction proceeds through a series of condensation and cyclization steps to yield the desired product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyranochromene derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Comparison with Similar Compounds

Similar compounds include:

These compounds share the trimethoxyphenyl group and pyranochromene core but differ in their substituents and overall structure

Properties

IUPAC Name

2-amino-5-oxo-4-(3,4,5-trimethoxyphenyl)-4H-pyrano[3,2-c]chromene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O6/c1-26-15-8-11(9-16(27-2)20(15)28-3)17-13(10-23)21(24)30-19-12-6-4-5-7-14(12)29-22(25)18(17)19/h4-9,17H,24H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTFMPQSNSFGKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C(=C(OC3=C2C(=O)OC4=CC=CC=C43)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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